

# Application Notes and Protocols: Solubility of 4-Desmethyl-2-methyl Celecoxib in DMSO

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## Compound of Interest

Compound Name: 4-Desmethyl-2-methyl Celecoxib

Cat. No.: B146605

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These application notes provide a comprehensive overview of the solubility of **4-Desmethyl-2-methyl Celecoxib** in Dimethyl Sulfoxide (DMSO), including protocols for solubility determination and stock solution preparation. While specific experimental data for **4-Desmethyl-2-methyl Celecoxib** is not readily available in the public domain, data for the closely related compounds, Celecoxib and Desmethyl Celecoxib, are provided for reference.

## Introduction

**4-Desmethyl-2-methyl Celecoxib** is a derivative of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Understanding its solubility in common laboratory solvents like DMSO is crucial for a wide range of in vitro and in vivo studies, including high-throughput screening, cell-based assays, and formulation development. DMSO is a polar aprotic solvent widely used for its ability to dissolve a broad spectrum of organic compounds.

## Solubility Data

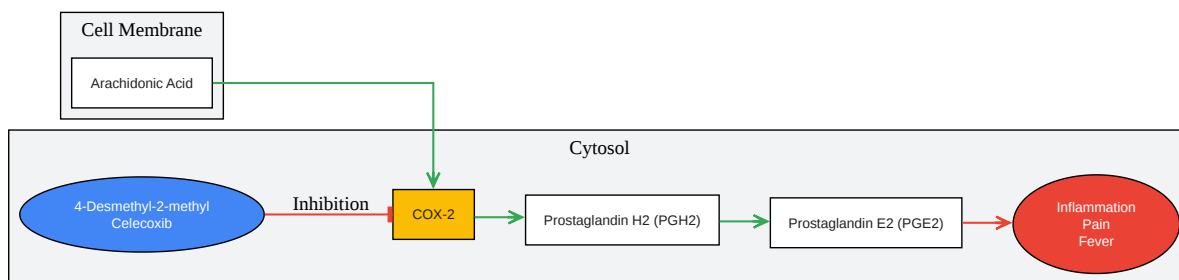
No experimentally determined public data for the solubility of **4-Desmethyl-2-methyl Celecoxib** in DMSO was identified. However, the solubility of structurally similar compounds provides a valuable reference.

Table 1: Solubility of Celecoxib and its Derivatives in DMSO

Compound	Molecular Weight ( g/mol )	Solubility in DMSO (mg/mL)	Molar Solubility (M)	Notes
Celecoxib	381.37	~16.6[1]	~0.043	-
Desmethyl Celecoxib	367.35	73[2]	~0.199	Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. [2]
Desmethyl Celecoxib	367.35	250[3]	~0.680	Requires sonication to achieve this concentration.[3]
4-Desmethyl-2-methyl Celecoxib	381.37	Data not available	Data not available	Based on the structures, solubility is expected to be in a similar range to Celecoxib and Desmethyl Celecoxib.

## Signaling Pathway

**4-Desmethyl-2-methyl Celecoxib**, as a derivative of Celecoxib, is expected to be a selective inhibitor of Cyclooxygenase-2 (COX-2). The COX-2 pathway is a critical component of the inflammatory response.



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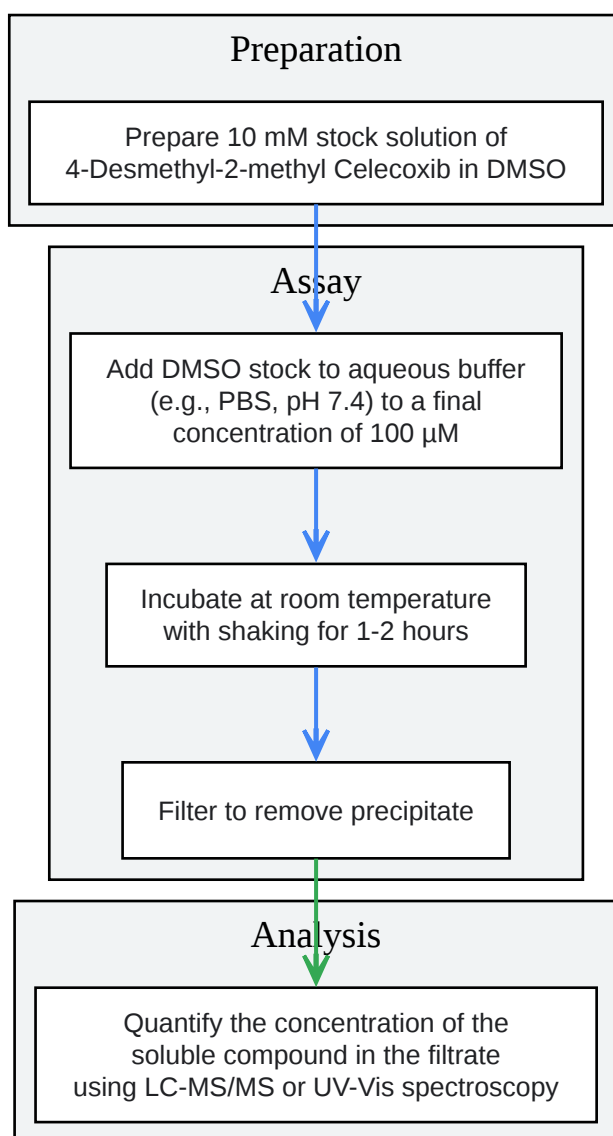
**Figure 1.** Simplified COX-2 signaling pathway showing the inhibition by **4-Desmethyl-2-methyl Celecoxib**.

The inhibition of COX-2 by **4-Desmethyl-2-methyl Celecoxib** blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever.<sup>[4][5][6]</sup>

## Experimental Protocols

### Protocol for Determining Kinetic Solubility in DMSO

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution.



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**Figure 2.** Experimental workflow for kinetic solubility determination.

Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **4-Desmethyl-2-methyl Celecoxib** in 100% DMSO.
- **Sample Preparation:** In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired

concentration (e.g., 100  $\mu$ M). The final DMSO concentration should be kept low (typically  $\leq 1\%$ ) to minimize its effect on solubility.

- Incubation: Seal the plate and incubate at room temperature for 1 to 2 hours with gentle shaking.
- Filtration: After incubation, filter the samples through a filter plate to remove any precipitated compound.
- Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This can be done using analytical techniques such as LC-MS/MS or UV-Vis spectroscopy by comparing the result to a standard curve.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Protocol for Preparing a Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of a research compound in DMSO.

Materials:

- **4-Desmethyl-2-methyl Celecoxib** (solid powder)
- Anhydrous DMSO
- Vortex mixer
- Sonicator (optional)
- Calibrated analytical balance
- Appropriate vials (e.g., amber glass vials)

Procedure:

- Weighing: Accurately weigh the desired amount of **4-Desmethyl-2-methyl Celecoxib** powder using a calibrated analytical balance.

- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to use fresh, anhydrous DMSO as absorbed moisture can affect compound solubility and stability.[2]
- **Dissolution:** Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[3]
- **Storage:** Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 2: Example Volumes for Preparing a 10 mM Stock Solution of **4-Desmethyl-2-methyl Celecoxib** (MW: 381.37 g/mol )

Mass of Compound	Volume of DMSO to Add
1 mg	262.2 µL
5 mg	1.311 mL
10 mg	2.622 mL

## Conclusion

While the precise solubility of **4-Desmethyl-2-methyl Celecoxib** in DMSO remains to be experimentally determined and published, the data from its parent compound and a key metabolite suggest a solubility in the mg/mL range. The provided protocols offer standardized methods for determining its kinetic solubility and for preparing stock solutions, which are essential for advancing research and development involving this compound. Researchers should empirically determine the solubility for their specific experimental conditions and lots of the compound.

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